molecular formula C23H21N3O7 B11286818 Methyl 2-(morpholin-4-yl)-5-({[5-(3-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate

Methyl 2-(morpholin-4-yl)-5-({[5-(3-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate

Cat. No.: B11286818
M. Wt: 451.4 g/mol
InChI Key: BWRIGCFKKQVGRF-UHFFFAOYSA-N
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Description

Methyl 2-(morpholin-4-yl)-5-({[5-(3-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate is a complex organic compound that features a morpholine ring, a nitrophenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(morpholin-4-yl)-5-({[5-(3-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate typically involves multi-step organic reactions. The process may start with the preparation of the benzoate core, followed by the introduction of the morpholine ring and the furan-2-yl group. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions in batch or continuous flow reactors. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistency and efficiency. Purification steps such as crystallization, distillation, or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(morpholin-4-yl)-5-({[5-(3-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzoate or furan rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, Methyl 2-(morpholin-4-yl)-5-({[5-(3-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may be explored for its potential pharmacological properties. The presence of the morpholine ring and nitrophenyl group suggests it could interact with biological targets, possibly serving as a lead compound for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it versatile for different applications.

Mechanism of Action

The mechanism of action of Methyl 2-(morpholin-4-yl)-5-({[5-(3-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 2-(morpholin-4-yl)-5-({[5-(3-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate include other benzoate derivatives with morpholine or nitrophenyl groups. Examples might include:

  • Methyl 2-(morpholin-4-yl)-5-aminobenzoate
  • Methyl 2-(morpholin-4-yl)-5-nitrobenzoate

Uniqueness

What sets this compound apart is the combination of the morpholine ring, nitrophenyl group, and furan ring within a single molecule. This unique structure may confer specific properties and reactivity that are not observed in simpler analogs.

Properties

Molecular Formula

C23H21N3O7

Molecular Weight

451.4 g/mol

IUPAC Name

methyl 2-morpholin-4-yl-5-[[5-(3-nitrophenyl)furan-2-carbonyl]amino]benzoate

InChI

InChI=1S/C23H21N3O7/c1-31-23(28)18-14-16(5-6-19(18)25-9-11-32-12-10-25)24-22(27)21-8-7-20(33-21)15-3-2-4-17(13-15)26(29)30/h2-8,13-14H,9-12H2,1H3,(H,24,27)

InChI Key

BWRIGCFKKQVGRF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])N4CCOCC4

Origin of Product

United States

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